JW55 is a chemical compound recognized for its role as an inhibitor of the PARP (Poly ADP-ribose polymerase) domain of tankyrase 1 and tankyrase 2. The compound is classified under the CAS number 664993-53-7 and is noted for its high purity, often exceeding 99% in HPLC analyses. JW55 plays a significant role in the Wnt/beta-catenin signaling pathway, primarily by stabilizing Axin2 and promoting the degradation of beta-catenin, which is crucial in various cellular processes including cell proliferation and differentiation .
A search of scientific databases including SciFinder and PubMed Central yielded no publications directly referencing this particular molecule. This suggests that the compound is either very new or has not been extensively studied yet.
Based on the chemical structure, N-(4-(((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)carbamoyl)phenyl)furan-2-carboxamide contains several functional groups that might be of interest for researchers. These include:
The primary chemical reaction involving JW55 is its binding to the PARP domain of tankyrases. This inhibition leads to the stabilization of Axin2, a negative regulator of the Wnt signaling pathway. The interaction results in decreased levels of beta-catenin, thereby affecting downstream signaling events. The specific inhibitory constants (IC50) for JW55 against tankyrase 1 and tankyrase 2 are reported to be approximately 1.9 µM and 0.83 µM, respectively .
JW55 exhibits significant biological activity as a Wnt/beta-catenin pathway inhibitor. By inhibiting tankyrases, it alters cellular signaling cascades that are vital for developmental processes and cancer progression. The compound has been shown to affect various cellular functions such as:
The synthesis of JW55 involves several steps typically centered around organic synthesis techniques. While specific synthetic routes are proprietary or not extensively detailed in public literature, general methods may include:
For precise synthetic pathways, specialized literature or patents may provide detailed methodologies.
JW55 has several notable applications in research and potential therapeutic areas:
Interaction studies involving JW55 primarily focus on its binding affinity to tankyrases and its downstream effects on beta-catenin levels. These studies often utilize techniques such as:
Several compounds exhibit similar mechanisms or structural characteristics to JW55. Below is a comparison highlighting their uniqueness:
JW55 stands out due to its selective inhibition of both tankyrases while maintaining a significant impact on beta-catenin degradation, making it a valuable tool in studying Wnt signaling dynamics.
JW55, chemically designated as N-(4-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methylcarbamoyl)phenyl)furan-2-carboxamide, is a small-molecule inhibitor targeting the poly-ADP-ribosyltransferase (PARP) domain of tankyrases 1 and 2 (TNKS1/2). Its molecular formula is C25H26N2O5, with a molecular weight of 434.48 g/mol . The compound’s structure features a central tetrahydro-2H-pyran ring substituted with a 4-methoxyphenyl group, linked via a methylcarbamoyl bridge to a phenyl-furancarboxamide moiety (Figure 1).
Table 1: Molecular descriptors of JW55
| Property | Value | Source(s) |
|---|---|---|
| Molecular formula | C25H26N2O5 | |
| Molecular weight (g/mol) | 434.48 | |
| SMILES | O=C(NCC1(CCOCC1)C2=CC=C(OC)C=C2)C3=CC=C(NC(C4=CC=CO4)=O)C=C3 | |
| InChI key | ZJZWZIXSGNFWQQ-UHFFFAOYSA-N |
The first synthesis of JW55, reported by Waaler et al. (2012), involved a multi-step sequence starting from 4-nitrobenzoic acid and 4-methoxyphenyltetrahydropyran :
Subsequent modifications aimed to enhance potency and selectivity:
Table 2: Key synthetic intermediates and their roles
| Intermediate | Role in Synthesis | Impact on Bioactivity |
|---|---|---|
| 4-Methoxyphenyl epoxide | Forms tetrahydropyran core | Dictates binding to TNKS1/2 |
| Furan-2-carbonyl chloride | Introduces carboxamide group | Mediates π-π interactions |
| Reductive amination product | Links core and substituents | Optimizes pharmacokinetics |
Table 3: Key physicochemical parameters
| Parameter | Value | Method/Source |
|---|---|---|
| LogP (octanol/water) | 3.2 (predicted) | ChemAxon |
| Polar surface area | 98.5 Ų | Molinspiration |
| Hydrogen bond donors | 2 | PubChem |
| Hydrogen bond acceptors | 6 | PubChem |
JW55 demonstrates potent inhibitory activity against both tankyrase 1 and tankyrase 2 in biochemical assays measuring auto-poly(adenosine diphosphate-ribosyl)ation activity. The compound exhibits an IC50 value of 1.9 micromolar against tankyrase 1 and a more potent IC50 value of 830 nanomolar against tankyrase 2 [1] [2]. These values were determined using in vitro biochemical assays that monitored the auto-PARsylation activity of recombinant tankyrase 1 and tankyrase 2 proteins [1].
The differential potency observed between tankyrase 1 and tankyrase 2, with approximately 2.3-fold greater potency against tankyrase 2, suggests subtle structural differences in the poly(adenosine diphosphate-ribose) polymerase domains of these enzymes that affect JW55 binding affinity. Crystal structure analysis of JW55 in complex with tankyrase 2 (Protein Data Bank identification code 5ADQ) reveals that the compound binds to the adenosine pocket of the catalytic domain [3] [4].
| Target | IC50 Value | Reference |
|---|---|---|
| Tankyrase 1 (auto-PARsylation) | 1.9 μM | Waaler et al., 2012 |
| Tankyrase 2 (auto-PARsylation) | 830 nM | Waaler et al., 2012 |
| Poly(adenosine diphosphate-ribose) polymerase 1 | >20 μM | Waaler et al., 2012 |
JW55 exhibits remarkable selectivity for tankyrase 1 and tankyrase 2 over other members of the poly(adenosine diphosphate-ribose) polymerase family. Most notably, the compound shows no significant inhibition of poly(adenosine diphosphate-ribose) polymerase 1 at concentrations up to 20 micromolar, representing a greater than 24-fold selectivity margin compared to its potency against tankyrase 2 [1]. This selectivity profile distinguishes JW55 from other tankyrase inhibitors such as XAV939, which shows substantial cross-reactivity with poly(adenosine diphosphate-ribose) polymerase 1 [1] [5].
The high selectivity of JW55 for tankyrases over poly(adenosine diphosphate-ribose) polymerase 1 is attributed to structural differences in the binding pockets of these enzymes. While tankyrases and poly(adenosine diphosphate-ribose) polymerase 1 share conserved nicotinamide-binding regions, the adenosine-binding subpockets where JW55 binds show significant structural divergence [5] [6]. This selectivity is pharmacologically advantageous as it minimizes potential off-target effects associated with poly(adenosine diphosphate-ribose) polymerase 1 inhibition, which plays critical roles in DNA repair processes [7].
JW55 demonstrates potent suppression of canonical Wnt/β-catenin signaling in multiple colorectal cancer cell line models harboring different genetic alterations. In SW480 cells, which carry an adenomatous polyposis coli mutation at codon 1338, JW55 effectively inhibits pathway activity in the concentration range of 1 to 5 micromolar [1] [2]. The HCT-15 cell line, harboring an adenomatous polyposis coli mutation at codon 1417, shows enhanced sensitivity to JW55 with effective inhibition observed at concentrations ranging from 0.01 to 5 micromolar [1].
The compound also demonstrates efficacy in HCT116 cells, which contain a point mutation in the casein kinase 1α-dependent phosphorylation site serine 45 of one β-catenin allele, with effective concentrations again ranging from 0.01 to 5 micromolar [1]. In reporter assays using HEK293 cells transiently transfected with SuperTop-luciferase and stimulated with Wnt3a-conditioned medium, JW55 exhibits an IC50 value of 470 nanomolar [1] [2].
| Cell Line | Adenomatous Polyposis Coli/β-catenin Status | Effective Concentration Range | Assay Type | Reference |
|---|---|---|---|---|
| SW480 | Adenomatous polyposis coli mutant (codon 1338) | 1-5 μM | Proliferation/Colony formation | Waaler et al., 2012 |
| HCT-15 | Adenomatous polyposis coli mutant (codon 1417) | 0.01-5 μM | Proliferation | Waaler et al., 2012 |
| HCT116 | β-catenin S45 mutation | 0.01-5 μM | SuperTop-luciferase reporter | Waaler et al., 2012 |
| HEK293 (SuperTop-luciferase) | Wild-type | IC50: 470 nM | Wnt3a-induced reporter | Waaler et al., 2012 |
The mechanism underlying JW55-mediated pathway suppression involves stabilization of AXIN2, a critical component of the β-catenin destruction complex. Treatment with JW55 results in dose-dependent accumulation of cytoplasmic AXIN2 protein, leading to enhanced phosphorylation and subsequent proteasomal degradation of β-catenin [1]. This mechanism remains effective even in colorectal cancer cells with truncated adenomatous polyposis coli proteins, demonstrating that sufficient destruction complex activity can be restored through AXIN2 stabilization [1] [8].
JW55 treatment results in dose-dependent suppression of canonical Wnt target gene expression in colorectal cancer cell lines. Quantitative polymerase chain reaction analysis in SW480 cells revealed concentration-dependent reductions in multiple target genes following 48-hour treatment. At 10 micromolar JW55, AXIN2 transcript levels decreased by 45%, SP5 expression was reduced by 15%, and NKD1 showed a 7% reduction [1].
More pronounced effects were observed in DLD-1 cells, which harbor a more extensive C-terminal adenomatous polyposis coli deletion compared to SW480 cells. Treatment with 10 micromolar JW55 for 48 hours resulted in a 72% reduction in AXIN2 expression, 38% decrease in SP5 levels, and 66% reduction in NKD1 transcript abundance [1]. These differential responses likely reflect the varying degrees of adenomatous polyposis coli dysfunction between the cell lines, with more severely compromised destruction complex function in DLD-1 cells making them more responsive to AXIN2 stabilization.
| Target Gene | Cell Line | JW55 Concentration | Reduction in Expression | Reference |
|---|---|---|---|---|
| AXIN2 | SW480 | 10 μM | 45% | Waaler et al., 2012 |
| SP5 | SW480 | 10 μM | 15% | Waaler et al., 2012 |
| NKD1 | SW480 | 10 μM | 7% | Waaler et al., 2012 |
| AXIN2 | DLD-1 | 10 μM | 72% | Waaler et al., 2012 |
| SP5 | DLD-1 | 10 μM | 38% | Waaler et al., 2012 |
| NKD1 | DLD-1 | 10 μM | 66% | Waaler et al., 2012 |
Comprehensive gene expression analysis using Illumina microarray technology identified additional Wnt target genes modulated by JW55 treatment in SW480 cells. Downregulated genes included multiple established Wnt targets such as DKK1, MMP7, ID2, GAST, FZD2, EDN1, CYR61, and SOX18 [1]. Interestingly, some genes showed upregulation following JW55 treatment, including WISP3, TCF7, PLAUR, EFNB2, and NOTUM, suggesting complex feedback mechanisms within the Wnt signaling network [1].